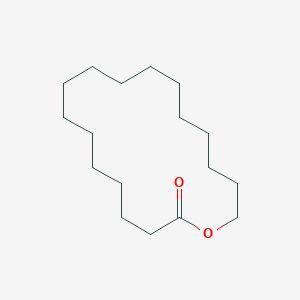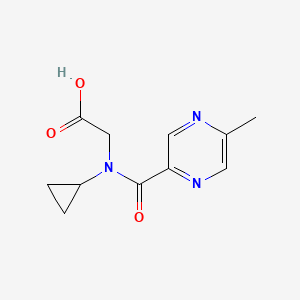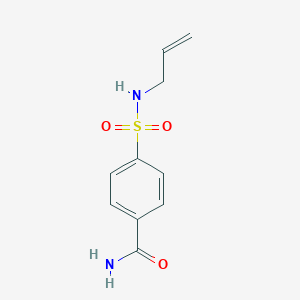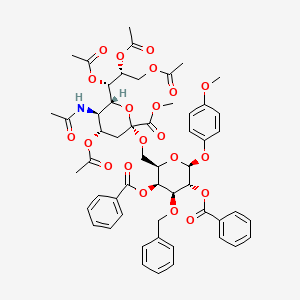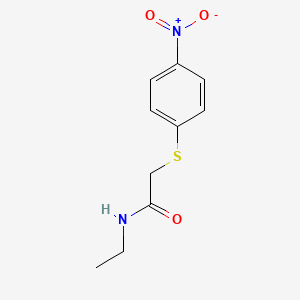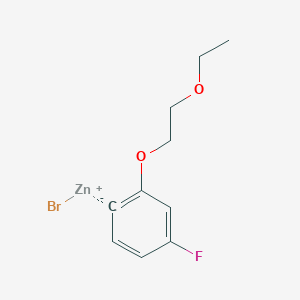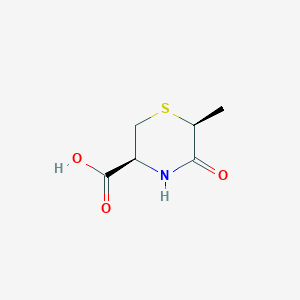
(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound that features a thiomorpholine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method involves the use of cyclative lactonization, where precursors containing a central amide bond undergo ring-closure reactions to form the thiomorpholine ring . The reaction conditions often include proton-catalyzed condensations or the use of coupling reagents under Mitsunobu conditions .
Industrial Production Methods
the principles of green chemistry and sustainable synthesis are increasingly being applied to the production of similar compounds, focusing on minimizing waste and using environmentally benign reagents .
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of (3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with target molecules, while the thiomorpholine ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Diketomorpholines: These compounds share a similar thiomorpholine ring structure but differ in the presence of additional functional groups.
Glycosaminoglycan Analogs: These compounds have similar structural motifs and are used in similar applications, particularly in biological and medical research.
Uniqueness
(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a thiomorpholine ring and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H9NO3S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
(3S,6S)-6-methyl-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3S/c1-3-5(8)7-4(2-11-3)6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/t3-,4+/m0/s1 |
InChI Key |
QJFTZLOJRRSNEI-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](CS1)C(=O)O |
Canonical SMILES |
CC1C(=O)NC(CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


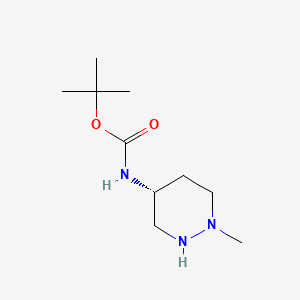
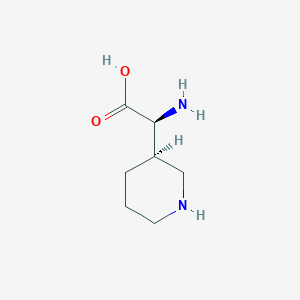
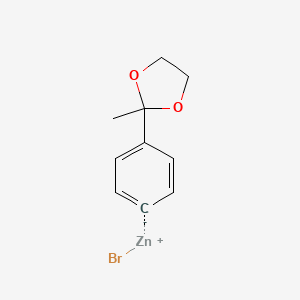
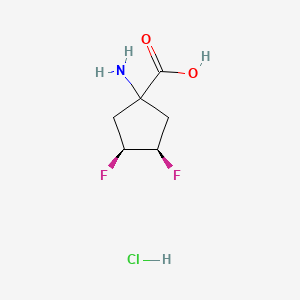
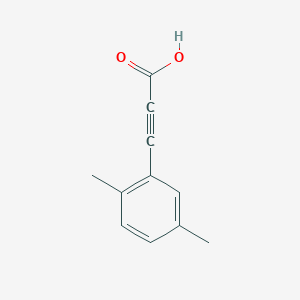
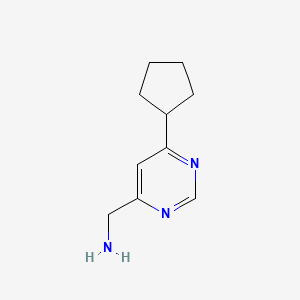
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
